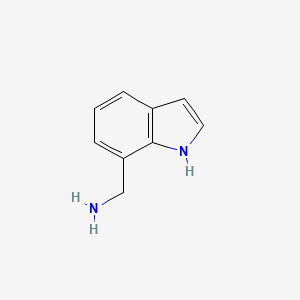

(1H-Indol-7-YL)methanamine

Vue d'ensemble

Description

“(1H-Indol-7-YL)methanamine” is a compound with the molecular weight of 182.65 . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .

Synthesis Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis

The InChI code for “(1H-Indol-7-YL)methanamine” is1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9 (7)8;/h1-5,11H,6,10H2;1H . Physical And Chemical Properties Analysis

“(1H-Indol-7-YL)methanamine” is a powder that is stored at room temperature . It is crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique

Enantioselective Iso-Pictet-Spengler Reactions

Direct and highly enantioselective iso-Pictet-Spengler reactions involving either (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides have been reported. These reactions lead to the synthesis of complex indole-based core structure motifs which are underexplored yet vital in medicinal chemistry (Schönherr & Leighton, 2012).

Synthesis of Chiral (Indol‐2‐yl)methanamines

The synthesis of (indol-2-yl)methanamines with high enantiomeric purity using amino acid starting materials and a protective group strategy has been successfully achieved. This process further enables the exploration of the stereochemical properties of the compounds through conformational studies, offering insights into the design of pharmaceutically active compounds (Lood et al., 2015).

Development of Anticancer Agents

A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives has been synthesized and characterized for their potential as anticancer agents. These compounds show promising activity against various human cancer cell lines and act by inhibiting the deacetylation activity of the SIRT1 enzyme, indicating their potential as lead molecules for treating specific types of cancer, such as prostatic hyperplasia (Panathur et al., 2013).

Antimicrobial Activity

Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a variable degree of activity against specific bacterial and fungal strains, highlighting their potential as antimicrobial agents (Visagaperumal et al., 2010).

Development of 5-HT4 Receptor Ligands

A series of indole-3-methanamines have been synthesized and evaluated as ligands for the 5-HT(4) receptor, which is significant for various neurological and gastrointestinal functions. Some compounds from this series showed promising affinity, providing a basis for future development of therapeutic agents targeting the 5-HT(4) receptor (Hanna-Elias et al., 2009).

Safety And Hazards

Orientations Futures

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

1H-indol-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNYQFZHZZSSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-7-YL)methanamine | |

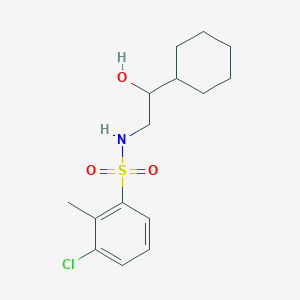

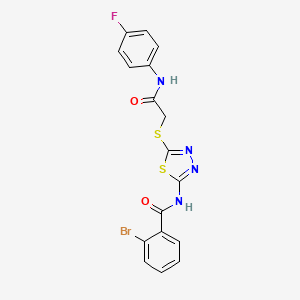

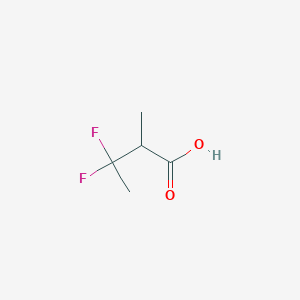

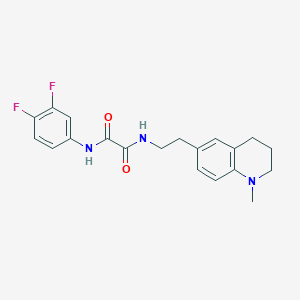

Synthesis routes and methods I

Procedure details

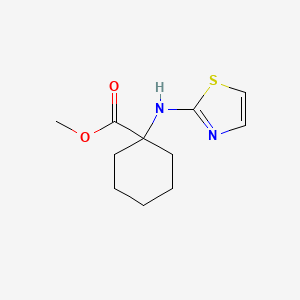

Synthesis routes and methods II

Procedure details

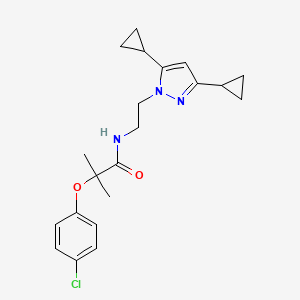

Synthesis routes and methods III

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)